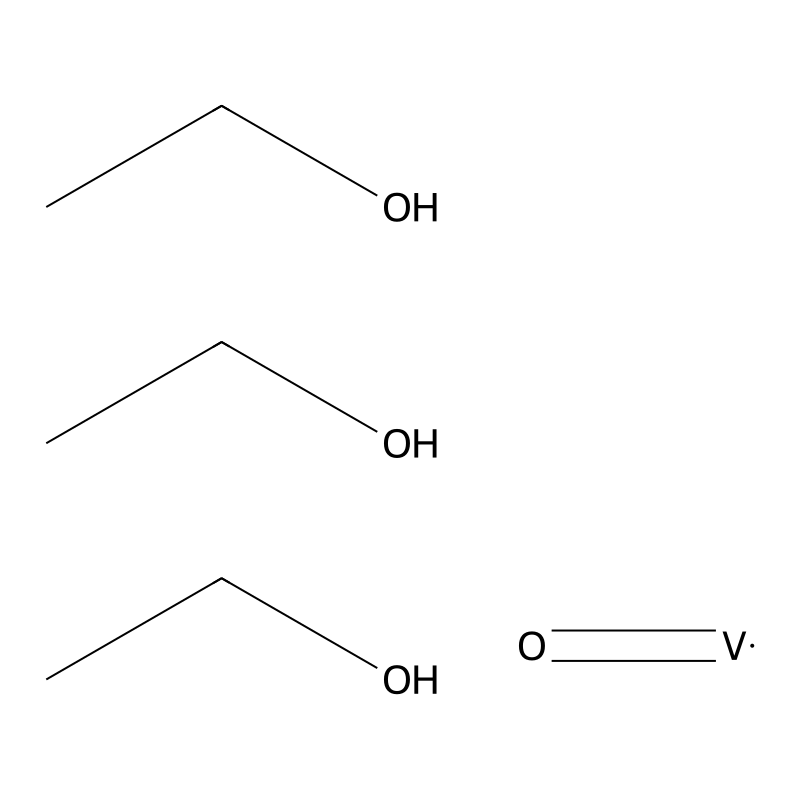

Vanadium(V) oxytriethoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Catalyst precursor: Vanadium, triethoxyoxo-, (T-4)- can be used as a precursor to prepare various vanadium oxide catalysts. These catalysts are used in a variety of reactions, including alkane oxidation, epoxidation, and hydrodesulfurization [, ].

- Precursor for vanadium-based materials: Vanadium, triethoxyoxo-, (T-4)- can be used as a precursor to synthesize various vanadium-based materials, such as vanadium phosphates, vanadates, and vanadium oxides. These materials have potential applications in energy storage, catalysis, and electronics [, ].

- Biological studies: Vanadium compounds have been shown to exhibit various biological activities, including anti-diabetic, anti-cancer, and anti-angiogenic properties. Vanadium, triethoxyoxo-, (T-4)- has been investigated for its potential use in the development of new therapeutic agents [, ].

Vanadium(V) oxytriethoxide is an organometallic compound with the chemical formula , where "OEt" represents ethoxy groups. It is characterized by a liquid form and is known for its applications in catalysis and materials science. The compound has a CAS number of 1686-22-2 and is also referred to as ethyl orthovanadate or tri(ethoxy)vanadium oxide . Vanadium(V) oxytriethoxide is notable for its potential to act as a precursor in the synthesis of vanadium-containing materials and catalysts.

The mechanism of action of Vanadium, triethoxyoxo-, (T-4)- is not fully elucidated but is likely related to its vanadium(V) center. Vanadium(V) compounds have been investigated for their potential therapeutic effects in various diseases, including cancer, diabetes, and atherosclerosis []. Proposed mechanisms include:

- Redox activity: Vanadium(V) can be reduced to vanadium(IV), potentially influencing cellular signaling pathways.

- Enzyme inhibition: Vanadium compounds may inhibit specific enzymes involved in disease processes.

- Insulin mimicry: Some vanadium(V) compounds may mimic the effects of insulin, improving glucose metabolism. []

- Oxidation Reactions: It can be oxidized to form vanadium oxides or other vanadium complexes.

- Reduction Reactions: The compound can undergo reduction, leading to lower oxidation states of vanadium.

- Substitution Reactions: Ethoxy groups can be substituted with other ligands, influencing the reactivity and properties of the resulting complexes .

These reactions are essential for its role in catalysis and material synthesis.

Vanadium(V) oxytriethoxide can be synthesized through several methods:

- Direct Reaction with Ethanol: Vanadium pentoxide reacts with ethanol under controlled conditions to yield vanadium(V) oxytriethoxide.

- Solvent-Free Synthesis: This method involves heating vanadium pentoxide with ethyl alcohol, allowing for the formation of the desired compound without solvents.

- Hydrolysis of Vanadium Alkoxides: The hydrolysis of other vanadium alkoxides can also produce vanadium(V) oxytriethoxide as a byproduct .

These methods highlight the versatility in synthesizing this compound for various applications.

Vanadium(V) oxytriethoxide has several important applications:

- Catalysis: It is used as a catalyst in organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals.

- Material Science: The compound serves as a precursor for producing vanadium oxide thin films and coatings, which are utilized in electronics and optoelectronics.

- Research: It is employed in various research settings to study the properties of vanadium compounds and their interactions with other materials .

Interaction studies involving vanadium(V) oxytriethoxide focus on its behavior in different chemical environments. These studies examine how the compound interacts with various substrates and catalysts, influencing reaction pathways and efficiencies. Additionally, investigations into its interactions at the molecular level help understand its role in catalysis and material formation .

Vanadium(V) oxytriethoxide shares similarities with other vanadium alkoxides and organometallic compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Vanadium(V) oxide | Oxide form; used in catalysts and ceramics | |

| Vanadium(IV) oxytriisopropoxide | Lower oxidation state; different reactivity | |

| Vanadyl acetylacetonate | Complex with acetylacetone; used in organic synthesis | |

| Vanadyl sulfate | Soluble salt; used in various chemical processes |

Uniqueness of Vanadium(V) Oxytriethoxide

Vanadium(V) oxytriethoxide is unique due to its combination of ethoxy groups which enhance solubility and reactivity compared to other vanadium compounds. Its specific structure allows it to act effectively as a precursor for catalysts and materials that require precise control over vanadium's oxidation state. This versatility makes it particularly valuable in both industrial applications and research settings .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant